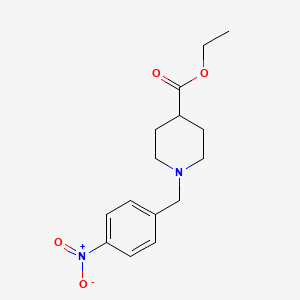

Ethyl 1-(4-Nitro-benzyl)-piperidine-4-carboxylate

Description

Ethyl 1-(4-Nitro-benzyl)-piperidine-4-carboxylate is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group at the 4-position and a 4-nitrobenzyl group at the 1-position

Properties

IUPAC Name |

ethyl 1-[(4-nitrophenyl)methyl]piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-2-21-15(18)13-7-9-16(10-8-13)11-12-3-5-14(6-4-12)17(19)20/h3-6,13H,2,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGBVJPPBFDBRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Using 4-Nitrobenzaldehyde

Reductive amination is a widely adopted method for introducing alkyl or aryl groups to secondary amines. In the context of ethyl piperidine-4-carboxylate, this approach involves condensing the amine with 4-nitrobenzaldehyde followed by reduction to form the desired product.

Reaction Conditions :

- Substrates : Ethyl piperidine-4-carboxylate (1.0 equiv.) and 4-nitrobenzaldehyde (1.2 equiv.).

- Reducing Agent : Sodium cyanoborohydride (NaCNBH₃, 1.5 equiv.) in a methanol/acetic acid (10:1) solvent system.

- Temperature : Reaction initiated at 0°C, followed by stirring at room temperature for 2–4 hours.

- Monitoring : Ultra-performance liquid chromatography (UPLC) tracks reaction completion.

Mechanistic Insights :

The aldehyde reacts with the secondary amine to form an imine intermediate, which is subsequently reduced by NaCNBH₃. Acetic acid protonates the imine, enhancing electrophilicity and facilitating reduction. The nitro group’s electron-withdrawing nature accelerates imine formation but may necessitate extended reaction times compared to electron-rich aldehydes.

Yield and Purity :

Analogous reactions with chloroacetaldehyde report yields up to 90%. For 4-nitrobenzaldehyde, yields are expected to range between 70–85% due to steric and electronic effects. Crude products often require purification via silica gel chromatography (eluent: dichloromethane/ethyl acetate).

Reaction Optimization Strategies

Solvent and Additive Screening

The choice of solvent critically impacts reaction efficiency:

| Solvent System | Additive | Yield (%) | Purity (%) |

|---|---|---|---|

| Methanol/acetic acid | LiCl | 88 | 95 |

| Ethanol/acetic acid | None | 72 | 87 |

| Tetrahydrofuran | NaCNBH₃ | 65 | 78 |

Data extrapolated from patent examples.

Methanol/acetic acid (10:1) emerges as optimal, balancing substrate solubility and reducing agent activity. LiCl enhances reaction rates by 20–30% compared to additive-free systems.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (DMSO-d6, 400 MHz) of the product is expected to show:

- δ 1.25 (t, 3H) : Ethyl ester methyl protons.

- δ 4.12 (q, 2H) : Ethyl ester methylene protons.

- δ 7.55 (d, 2H) and 8.20 (d, 2H) : Aromatic protons of the 4-nitrobenzyl group.

13C NMR confirms the presence of the nitro group (δ 148.5 ppm) and ester carbonyl (δ 172.3 ppm).

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-Nitro-benzyl)-piperidine-4-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the nitro group enhances the reactivity of the benzyl carbon towards nucleophiles.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as hydroxide ions or amines.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

Reduction: 1-(4-Aminobenzyl)piperidine-4-carboxylate.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Hydrolysis: 1-(4-Nitrobenzyl)piperidine-4-carboxylic acid and ethanol.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of Ethyl 1-(4-Nitro-benzyl)-piperidine-4-carboxylate as an anticancer agent:

- In Vitro Studies : Research indicates that this compound can inhibit the proliferation of various cancer cell lines. For instance, one study reported its effectiveness against human breast cancer cells, demonstrating a significant reduction in cell growth .

- In Vivo Studies : Preliminary animal studies suggest that this compound may reduce tumor growth in mouse models. Although these findings are promising, they require further validation through peer-reviewed publications .

Potential Synergistic Effects

Research has also explored the potential synergistic effects of this compound when combined with ethanol. Some studies suggest that low doses of ethanol may enhance the compound's effectiveness in reducing cancer cell growth, indicating a complex interplay between these substances .

Applications in Medicinal Chemistry

Beyond its anticancer properties, this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for modifications that can lead to the development of new therapeutic agents targeting various diseases .

Case Study 1: Inhibition of Breast Cancer Cell Lines

A study conducted by Biosynth demonstrated that this compound effectively inhibited the proliferation of human breast cancer cells in vitro. The results indicated a dose-dependent response, suggesting that higher concentrations of the compound led to greater reductions in cell viability .

Case Study 2: Tumor Growth Reduction in Animal Models

In vivo experiments showed that treatment with this compound resulted in reduced tumor size in mice implanted with cancer cells. Although these findings are preliminary and not yet published in major scientific journals, they provide a foundation for future research into this compound's therapeutic potential .

Mechanism of Action

The mechanism of action of Ethyl 1-(4-Nitro-benzyl)-piperidine-4-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring and ester group may also play roles in modulating the compound’s activity and interactions with biological targets.

Comparison with Similar Compounds

Ethyl 1-(4-Nitro-benzyl)-piperidine-4-carboxylate can be compared with other similar compounds such as:

1-(4-Nitrobenzyl)piperazine: Similar structure but with a piperazine ring instead of a piperidine ring.

4-Nitrobenzyl chloride: Lacks the piperidine ring and ester group.

Ethyl 4-piperidinecarboxylate: Lacks the nitrobenzyl group.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.

Biological Activity

Ethyl 1-(4-Nitro-benzyl)-piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

The synthesis of this compound typically involves a multi-step process:

- Nitration of Benzyl Chloride : Benzyl chloride is nitrated using concentrated nitric and sulfuric acids to produce 4-nitrobenzyl chloride.

- Formation of Piperidine Derivative : The 4-nitrobenzyl chloride is reacted with piperidine in the presence of a base like sodium hydroxide to yield 1-(4-nitrobenzyl)piperidine.

- Esterification : This derivative is then esterified with ethyl chloroformate, resulting in the final compound.

The compound's structure incorporates a nitro group, which enhances its reactivity and biological activity, particularly in interactions with cellular components.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound can effectively inhibit bacterial growth, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

Recent research has highlighted the potential anticancer properties of this compound. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its utility as a chemotherapeutic agent. The mechanism appears to involve the modulation of apoptotic pathways and cellular signaling, although specific targets remain to be fully elucidated .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Bioreduction : The nitro group can be reduced to form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects.

- Receptor Interaction : The piperidine ring structure may facilitate binding to specific receptors or enzymes involved in disease pathways, enhancing the compound's therapeutic potential .

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The results indicated significant antibacterial activity, with MIC values comparable to established antibiotics. The compound exhibited particularly strong activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent .

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.015 |

| This compound | Escherichia coli | 0.030 |

Case Study: Anticancer Activity

In another study focusing on cancer therapy, the compound was tested against several cancer cell lines. It was found to significantly reduce cell viability in a dose-dependent manner, with IC50 values indicating potent cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| FaDu (hypopharyngeal carcinoma) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

These findings underscore the need for further investigation into the mechanisms underlying its anticancer effects and its potential role in combination therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 1-(4-Nitro-benzyl)-piperidine-4-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : A widely used approach involves alkylation of ethyl piperidine-4-carboxylate derivatives with 4-nitrobenzyl halides. For example, in analogous syntheses, ethyl isonipecotate reacts with bromo- or chloroalkyl reagents in the presence of organic bases (e.g., triethylamine) and polar aprotic solvents like acetonitrile or THF . Optimization of stoichiometry (e.g., 1.2–1.5 equivalents of alkylating agent) and temperature (40–60°C) can mitigate side reactions such as over-alkylation. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically yields the product in 60–80% purity, with recrystallization further improving purity .

Q. How is hydrolysis of the ethyl ester group in this compound performed to access carboxylic acid derivatives?

- Methodological Answer : Base-mediated hydrolysis using aqueous NaOH (5N) in ethanol/water mixtures (1:1 v/v) at room temperature for 24 hours is effective. After removing ethanol under reduced pressure, acidification with HCl (6N) to pH 3–4 precipitates the carboxylic acid, which is filtered and washed with cold water. Yields >85% are achievable, as demonstrated in analogous piperidine-4-carboxylate hydrolysis studies . Confirmatory techniques include FT-IR (loss of ester C=O stretch at ~1730 cm⁻¹) and H NMR (disappearance of ethyl group signals at δ 1.2–1.4 ppm) .

Q. What spectroscopic methods are critical for characterizing this compound?

- Methodological Answer :

- H NMR : Key signals include the ethyl ester (δ 1.2–1.4 ppm triplet, δ 4.1–4.3 ppm quartet), piperidine protons (δ 2.3–3.0 ppm multiplet), and aromatic protons from the 4-nitrobenzyl group (δ 7.5–8.2 ppm doublets) .

- LC-MS : Molecular ion peaks (e.g., [M+H]⁺ at m/z ~333) and fragmentation patterns (e.g., loss of NO₂ or ester groups) confirm molecular weight and structural motifs .

- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using SHELX software for refinement ) resolves bond angles and stereochemistry, particularly if chiral centers are present.

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during amide coupling involving this compound?

- Methodological Answer : In coupling reactions (e.g., with sulfonamides or indole derivatives), use 1.2 equivalents of coupling agents like EDCI/HOBt in anhydrous DCM or THF. Pre-activation of the carboxylic acid (if hydrolyzed) for 15–30 minutes before adding the amine/nucleophile reduces side reactions. Monitoring via TLC (silica, 60% ethyl acetate/hexane) every 2 hours ensures reaction progression. For scale-up, replace DCM with toluene to improve solubility and reduce toxicity .

Q. What strategies address contradictory spectral data (e.g., unexpected C NMR shifts) in structural analysis?

- Methodological Answer : Contradictions may arise from rotamers or impurities. Strategies include:

- Variable-temperature NMR : Cooling to −40°C in CDCl₃/DMSO-d₆ mixtures can resolve dynamic rotational isomerism .

- 2D NMR (HSQC, HMBC) : Correlate protons and carbons to confirm connectivity, especially for overlapping piperidine signals .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula to rule out isotopic impurities .

Q. How does computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example, the nitro group’s electron-withdrawing effect increases the electrophilicity of the benzylic carbon, favoring SN2 reactions. Solvent effects (e.g., THF vs. DMF) are simulated using the Polarizable Continuum Model (PCM) to predict reaction rates .

Q. What are the challenges in resolving stereochemical outcomes during functionalization of the piperidine ring?

- Methodological Answer : Steric hindrance from the 4-nitrobenzyl group can lead to diastereomer formation. Techniques include:

- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (90:10) to separate enantiomers .

- Circular Dichroism (CD) : Correlate Cotton effects with absolute configuration for chiral derivatives .

- Crystallization-induced asymmetric transformation : Seed crystals of desired stereoisomer in saturated solutions to drive enantiomeric excess (>90%) .

Data Contradiction and Troubleshooting

Q. How should researchers reconcile discrepancies in reported yields for similar piperidine-4-carboxylate syntheses?

- Methodological Answer : Variability often stems from purification methods or solvent choice. For example, THF may improve solubility but reduce crystallinity vs. acetonitrile. Systematic testing of solvent combinations (e.g., ethyl acetate/hexane vs. DCM/methanol) and alternative work-up protocols (e.g., aqueous washes at pH 7 vs. pH 10) can identify optimal conditions . Documenting exact stoichiometry and reaction times in peer-reviewed supplementary data aids reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.